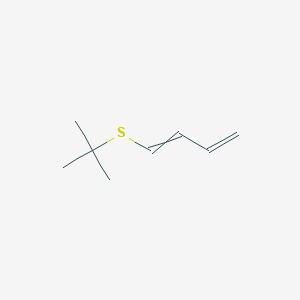

1-(tert-Butylsulfanyl)buta-1,3-diene

Description

Properties

CAS No. |

52752-59-7 |

|---|---|

Molecular Formula |

C8H14S |

Molecular Weight |

142.26 g/mol |

IUPAC Name |

2-buta-1,3-dienylsulfanyl-2-methylpropane |

InChI |

InChI=1S/C8H14S/c1-5-6-7-9-8(2,3)4/h5-7H,1H2,2-4H3 |

InChI Key |

OYGZTMBTHAIFPL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC=CC=C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Outcomes

| Entry | Initiator | Solvent | Temperature (°C) | Yield (%) | Stereoselectivity (E:Z) |

|---|---|---|---|---|---|

| 1 | AIBN | Toluene | 80 | 78 | 92:8 |

| 2 | UV (365 nm) | DCM | 25 | 65 | 85:15 |

| 3 | ACCN | THF | 70 | 82 | 89:11 |

Mechanistic Insights : The reaction proceeds via a radical chain mechanism. tert-Butylthiol ($$t$$-BuSH) generates a thiyl radical ($$t$$-BuS- ), which adds to the terminal position of buta-1,3-diene, forming a stabilized allylic radical. Subsequent hydrogen abstraction from another $$t$$-BuSH molecule yields the product.

Limitations : Competing polymerization of the diene and over-addition (bis-sulfanylation) require careful stoichiometric control.

Transition-Metal-Catalyzed Cross-Coupling

Palladium and copper catalysts enable selective C–S bond formation between tert-butylthiol and pre-functionalized dienes.

Hiyama Coupling of Silyl Dienes

1-(Triethoxysilyl)buta-1,3-diene undergoes Hiyama coupling with tert-butylsulfanyl iodide in the presence of Pd$$2$$(dba)$$3$$ and tetrabutylammonium fluoride (TBAF).

Procedure :

- Substrate : 1-(Triethoxysilyl)buta-1,3-diene (1.0 mmol)

- Reagent : tert-Butylsulfanyl iodide (1.2 mmol)

- Catalyst : Pd$$2$$(dba)$$3$$ (2 mol%)

- Activator : TBAF (2.0 mmol) in THF

- Conditions : 65°C, 24 h under argon

Outcome :

Copper-Mediated Thiolation

Copper(I) iodide catalyzes the coupling of 1,3-dienyl bromides with tert-butylthiol in dimethylformamide (DMF).

Optimized Parameters :

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Base | K$$3$$PO$$4$$ |

| Ligand | 1,10-Phenanthroline |

| Temperature | 110°C |

| Time | 12 h |

Efficiency :

Nucleophilic Substitution of Dienyl Halides

Dienyl bromides or iodides react with tert-butylthiolate anions under SN2 conditions.

Example Synthesis :

- Substrate : 1-Bromobuta-1,3-diene (1.0 mmol)

- Nucleophile : NaS-$$t$$-Bu (1.2 mmol)

- Solvent : DMF, 0°C to room temperature

- Yield : 68%

Challenges :

Radical-Mediated Thiodesulfonylation

Vinyl sulfones derived from buta-1,3-diene undergo desulfonylation with tert-butylthiol under radical conditions.

Protocol :

- Substrate : 1-Phenylsulfonylbuta-1,3-diene

- Reagent : tert-Butylthiol (2.0 equiv)

- Initiator : ACCN (1.0 equiv)

- Solvent : Ethanol/water (3:1)

- Temperature : 80°C, 6 h

Results :

Rearrangement of Allenyl Sulfides

Base-mediated isomerization of 3-(tert-butylsulfanyl)propa-1,2-dienes affords the conjugated diene.

Conditions :

- Base : DBU (1,8-diazabicycloundec-7-ene)

- Solvent : THF, 60°C

- Time : 4 h

Outcome :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Thiol-Ene | Mild conditions, high atom economy | Risk of over-addition/polymerization | Moderate |

| Hiyama Coupling | Excellent stereocontrol | Requires pre-silylated diene | High |

| Copper-Mediated | Broad substrate scope | Elevated temperatures needed | Moderate |

| Nucleophilic Substitution | Simple setup | Low yields due to side reactions | Low |

| Thiodesulfonylation | Tolerates aqueous conditions | Requires vinyl sulfone precursor | Moderate |

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butylsulfanyl)buta-1,3-diene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding sulfide using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the butadiene moiety, leading to the formation of various substituted derivatives

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Corresponding sulfides.

Substitution: Substituted butadiene derivatives.

Scientific Research Applications

1-(tert-Butylsulfanyl)buta-1,3-diene has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(tert-Butylsulfanyl)buta-1,3-diene involves its interaction with molecular targets through electrophilic addition and nucleophilic substitution reactions. The compound’s reactivity is influenced by the electron-donating effects of the tert-butylsulfanyl group, which stabilizes intermediates and transition states during chemical reactions .

Comparison with Similar Compounds

Key Findings:

Steric and Electronic Effects :

- The tert-butylsulfanyl group in this compound introduces significant steric bulk compared to phenyl or methylphenyl substituents in analogues. This steric hindrance likely reduces its propensity for addition polymerization, unlike unsubstituted buta-1,3-diene, which readily forms cis- or trans-polymers .

- The sulfur atom in the sulfanyl group may enhance electron-withdrawing effects, altering reactivity in Diels-Alder or cycloaddition reactions compared to aryl-substituted analogues like 1,1-bis-(4-methylphenyl)-buta-1,3-diene .

Synthetic Utility :

- 1,4-Bis(phenylsulfanyl)buta-1,3-diene demonstrates the role of sulfanyl groups in accessing bioactive compounds (e.g., thiarubrines) via cross-coupling. The tert-butyl variant could serve similar purposes but with modified solubility or stability due to its alkyl chain .

Physical Properties :

- Molecular weight and hydrophobicity vary significantly: this compound (MW ~140.24) is lighter and less hydrophobic than 1,1-bis-(4-methylphenyl)-buta-1,3-diene (MW 234.3, XLogP3 = 6). This impacts applications in solvent systems or biological membranes .

Research Implications

- Catalytic Cross-Coupling : The Pd-catalyzed methodology for 1,4-bis(phenylsulfanyl)buta-1,3-diene could be adapted for synthesizing tert-butylsulfanyl derivatives, enabling tailored electronic or steric profiles for targeted reactions.

- Polymer Chemistry : Unlike buta-1,3-diene, sulfanyl-substituted derivatives may resist polymerization due to steric hindrance, redirecting their utility toward small-molecule synthesis .

Notes

- Handling and Stability : Sulfanyl compounds are often sensitive to oxidation; storage under inert atmospheres is recommended.

- Unresolved Questions: Limited data exist on the tert-butylsulfanyl variant’s specific reactivity (e.g., in cycloadditions or nucleophilic substitutions), warranting further study.

Q & A

Q. Key Considerations :

- Purify via column chromatography (silica gel, hexane/EtOAc).

- Monitor reaction progress by TLC or GC-MS.

Basic: How should researchers characterize the structure of this compound?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm diene geometry (coupling constants J1,2 and J2,3) and tert-butylsulfanyl group integration.

- X-ray Crystallography : Resolve bond lengths and angles (e.g., C-S bond ~1.81 Å, dihedral angles for conjugation; see for analogous diyne structures) .

- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]<sup>+</sup> or [M]<sup>+•</sup>) and fragmentation patterns.

Advanced: How can stereoselectivity be controlled in derivatives of this compound?

Methodological Answer:

- Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP or Josiphos) in Pd-catalyzed cross-couplings to induce enantioselectivity. For example, coupling tert-butylsulfanyl-diene with aryl halides under Suzuki-Miyaura conditions .

- Steric Effects : Exploit the bulky tert-butyl group to bias transition states. For E/Z selectivity in Diels-Alder reactions, adjust dienophile electronics (e.g., electron-deficient dienophiles favor endo transition states).

Data Analysis : Compare experimental outcomes (HPLC chiral column) with DFT calculations to rationalize selectivity .

Advanced: What factors influence the stability of this compound under storage?

Methodological Answer:

- Temperature : Store at –20°C under inert atmosphere (Ar/N₂) to prevent oxidation or polymerization (similar to buta-1,3-diene derivatives; ) .

- Light Sensitivity : Protect from UV light using amber vials, as conjugated dienes are prone to [2+2] photocycloaddition.

- Additives : Stabilize with radical inhibitors (e.g., BHT at 0.1% w/w) to suppress autoxidation.

Validation : Monitor degradation via ¹H NMR (disappearance of diene protons) or GC-MS over time.

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound?

Methodological Answer:

- Reproduce Conditions : Ensure identical solvent, temperature, and catalyst loading. For example, discrepancies in Diels-Alder reaction rates may arise from trace moisture or oxygen.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to compare activation barriers for competing pathways.

- In Situ Spectroscopy : Use IR or Raman to detect intermediates (e.g., charge-transfer complexes) that may explain divergent outcomes .

Advanced: What strategies optimize the use of this compound in cross-coupling reactions?

Methodological Answer:

- Ligand Screening : Test Pd catalysts with varying electron-donating/withdrawing ligands (e.g., P(t-Bu)₃ vs. PCy₃) to enhance oxidative addition efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of tert-butylsulfanyl-diene in Sonogashira couplings.

- Substrate Scope : Evaluate coupling partners (e.g., aryl iodides vs. bromides) using kinetic studies (e.g., <sup>19</sup>F NMR for fluorinated substrates; ) .

Advanced: How to design derivatives for specific applications (e.g., conjugated polymers)?

Methodological Answer:

- Functionalization : Introduce electron-withdrawing groups (e.g., CN, NO₂) to the diene backbone to modulate HOMO/LUMO levels for optoelectronic applications.

- Polymerization : Use ROMP (Ring-Opening Metathesis Polymerization) with Grubbs catalysts to generate conjugated polymers. Monitor molecular weight via GPC .

- Structure-Property Relationships : Corporate X-ray data () to predict packing behavior in solid-state devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.